molecular formula C11H8O5 B029778 7-Hydroxycoumarin-4-acetic acid CAS No. 6950-82-9

7-Hydroxycoumarin-4-acetic acid

Cat. No. B029778
CAS RN: 6950-82-9
M. Wt: 220.18 g/mol
InChI Key: BNHPMQBVNXMPDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Hydroxycoumarin-4-acetic acid and its derivatives involves multiple steps, starting from commercially available precursors. One approach involves the alkylation of a glycine–enolate equivalent, leading to the hydrochloride of racemic amino acid (7-hydroxycoumarin-4-yl)ethylglycine, a versatile fluorescent probe (Braun & Dittrich, 2010). Another method employs solid acid catalysts to synthesize substituted 7-hydroxycoumarins via reactions of 1,3-dihydroxybenzene with ethyl acetoacetate, minimizing environmentally harmful waste (Hoefnagel et al., 1995).

Molecular Structure Analysis

The molecular and crystal structures of certain 7-hydroxycoumarin derivatives, such as 8-acetyl-7-[2-(1-morpholino)ethoxy]4-methylchromen-2-one, have been analyzed using single crystal X-ray diffraction, revealing insights into the compound's geometry and the forces driving its supramolecular structure (Trykowska Konc et al., 2011).

Chemical Reactions and Properties

7-Hydroxycoumarin-4-acetic acid participates in various chemical reactions, forming covalent complexes with proteins such as bovine serum albumin. These complexes have applications in the spectrophotometric detection of long-chain fatty acids (Demant, 1996). Additionally, its derivatives have been used as fluorophoric derivatizing agents for aldehydes and ketones, highlighting its utility in analytical chemistry (Baggett et al., 1992).

Physical Properties Analysis

The physical properties of 7-Hydroxycoumarin-4-acetic acid derivatives, such as absorbance and emission characteristics, are crucial for their application in fluorescence-based assays and studies. The stability and photophysical properties of these compounds are influenced by their molecular structure, which affects their application potential in various scientific fields (Baggett et al., 1992).

Chemical Properties Analysis

The chemical properties of 7-Hydroxycoumarin-4-acetic acid and its derivatives enable their use in a wide range of applications, from the synthesis of fluorescent amino acids to the development of novel biocatalytic processes. Their reactivity and interaction with other chemical entities lay the foundation for their utility in research and development (Koopmans et al., 2013; Singh et al., 2003).

Scientific Research Applications

  • Biomedical Applications :

    • 7-Hydroxycoumarin and its derivatives modulate human neutrophils' oxidative metabolism, degranulation, and microbial killing, suggesting potential anti-inflammatory effects (Kabeya et al., 2013).
    • A novel 7-hydroxycoumarin-3-carboxamide, compound 4m, shows promise as a lead for developing anticancer therapy by selectively inhibiting tumor-associated carbonic anhydrase IX and XII, crucial for tumor growth and survival (Thacker et al., 2019).
    • Hybrid molecules containing coumarin moiety, including 3-(benzimidazol-2-yl)-7-acetoxycoumarin, show significant antiproliferative activities against breast cancer cells, comparing favorably with standard drugs (Radwan et al., 2021).
    • O-aminoalkyl substituted 7-hydroxycoumarins demonstrate promising antibacterial and anticancer properties, with certain compounds showing high activity (Konc et al., 2011).
  • Biosensing Applications :

    • 3-(2-Benzimidazolyl)-7-hydroxycoumarins synthesized in a study can be used as fluorogenic probes for sensing biologically relevant thiols and urokinase, potentially benefiting various biosensing applications (Roubinet et al., 2015).
    • The BSA-HCA complex, involving 7-hydroxycoumarin-4-acetic acid, provides a stable and sensitive fluorescence-based probe for measuring fatty acid concentrations in aqueous solutions, which can be crucial for biochemical studies (Demant, 1999).
  • Pharmacology and Toxicology :

    • Coumarin, 4-hydroxycoumarin, and 7-hydroxycoumarin inhibit prostaglandin biosynthesis, which is vital for understanding their therapeutic potential and side effects (Lee et al., 1981).
    • The metabolism and toxicity of coumarin are species-dependent, which is crucial for evaluating human pharmacological hazards and understanding species-specific responses (Ratanasavanh et al., 1996).
  • Chemical Synthesis and Analysis :

    • The synthesis of novel 4-hydroxycoumarin derivatives shows potential antimicrobial and antioxidant activities, with implications for drug development and other applications (Govindhan et al., 2015).
    • A method for determining coumarin and its main metabolites in human plasma and urine provides crucial tools for clinical toxicology and pharmacokinetics studies (Sharifi et al., 1993).

Safety And Hazards

7-Hydroxycoumarin-4-acetic acid is harmful if inhaled and in contact with skin. It causes serious eye irritation and may cause respiratory irritation. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended. If it comes in contact with skin, it should be washed off with plenty of soap and water. Breathing dust, fume, gas, mist, vapors, or spray should be avoided .

properties

IUPAC Name

2-(7-hydroxy-2-oxochromen-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O5/c12-7-1-2-8-6(3-10(13)14)4-11(15)16-9(8)5-7/h1-2,4-5,12H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHPMQBVNXMPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50943938
Record name (7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)acetic acid
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Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

7-Hydroxycoumarin-4-acetic acid

CAS RN

6950-82-9, 21392-45-0
Record name 7-Hydroxycoumarin-4-acetic acid
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Record name 7-Hydroxy-4-coumarinylacetic acid
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Record name 6950-82-9
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Record name (7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)acetic acid
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Record name 7-Hydroxycoumarin-4-acetic acid
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Synthesis routes and methods I

Procedure details

84 g of citric acid and 112 ml of concentrated sulfuric acid were stirred for one hour at ambient temperature and then heated progressively to 70° C. and maintained there for 35 minutes. The mixture was cooled to 0° C. and 34.56 g of 1,3-benzene diol and 44.8 ml of concentrated sulfuric acid were added. The mixture was maintained for 16 hours at 0° C. and then poured over ice. The crystallized product was separated off and dried under reduced pressure to obtain after crystallization from water, 22.77 g of the expected product melting at 210° C.
Quantity
84 g
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112 mL
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34.56 g
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44.8 mL
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Synthesis routes and methods II

Procedure details

20.0 g of poly(HEMA4.0 -MMA1) was dissolved in 500 cc THF plus acetone (3:2) at boiling (60° C.). 0.271 g CMU was added and stirred until dissolved. 0.245 g dicyclohexylcarbodiimide and 25 mg dimethylaminopyridine, each dissolved in THF, were added and the solution stirred for 3 hours at boiling (60° C.). The reaction solution was then work-up as described for i., giving a limegreen powder, weight 13.81 g (69% yield) of poly(HEMA4.0 -MMA1) with a theoretical molar substitution of 0.96% umbelliferone on HEMA monomer. Actual substitution was 0.53%.
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0 (± 1) mol
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0.245 g
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25 mg
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
155
Citations
EJF Demant - Biochimica et Biophysica Acta (BBA)-Lipids and Lipid …, 1996 - Elsevier
… Using a hydrophobic 8-aminooctanoic acid cross-linker, the pH-indicator dye 7-hydroxycoumarin-4-acetic acid (7-HCA) is covalently bound to bovine serum albumin (BSA) at the …
Number of citations: 6 www.sciencedirect.com
EJF Demant - Analytical biochemistry, 1999 - Elsevier
Bovine Serum Albumin-(7-Hydroxycoumarin-4-acetic Acid) Complex: Applications to the … A covalent complex between bovine serum albumin and 7-hydroxycoumarin-4-acetic acid (BSA…
Number of citations: 24 www.sciencedirect.com
Y Hae Choi, J Kim, M Jeong Noh, E Sun Choi, KP Yoo - Chromatographia, 1998 - Springer
… (4-hydroxycoumarin, 7-hydroxycoumarin, 7-methoxycoumarin, and 7-methylcoumarin) and four disubstituted derivatives (6,7-dihydroxycoumarin, 7-hydroxycoumarin-4acetic acid, 7-…
Number of citations: 20 link.springer.com
W Baker, CB Collis - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… and ethyl malonate in presence of sodium has been proved incorrect by Dey (J., 1915, 107, 1610), who showed that Michael's acid was, in fact, 7-hydroxycoumarin-4-acetic acid. The …
Number of citations: 12 pubs.rsc.org
SC Laskowski, RO Clinton - Journal of the American Chemical …, 1950 - ACS Publications
… exception to this general method was observed in the case of 7-hydroxycoumarin-4-acetic acid derivatives. With these compounds anomalous results were obtained; these resultswill …
Number of citations: 26 pubs.acs.org
VS Krasnov, RS Kirsanov, LS Khailova… - Archives of Biochemistry …, 2022 - Elsevier
… Encouraged by our previous promising results on lipophilic derivatives of 7-hydroxycoumarin-4-acetic acid (UB-4 esters), here, we use a 7-hydroxycoumarin-3-carboxylic acid scaffold …
Number of citations: 3 www.sciencedirect.com
WS Chang, HC Chiang - Anticancer research, 1995 - europepmc.org
… molecule of 7-hydroxycoumarin also reduced the activity but the degree of reduction depended on the substituents: 7-hydroxy-4-methylcoumarin (8)< 7-hydroxycoumarin-4-acetic acid (7…
Number of citations: 76 europepmc.org
VS Krasnov, RS Kirsanov, LS Khailova, AM Firsov… - …, 2022 - Elsevier
… The target compound was obtained in a high yield of about 90% by reaction of 7-hydroxycoumarin-4-acetic acid with dodecyl alcohol in the presence of sulphuric acid, water being …
Number of citations: 4 www.sciencedirect.com
FG Sánchez, AN Díaz, JAG García - Journal of Photochemistry and …, 1997 - Elsevier
… 7-Hydroxycoumarin, 7-hydroxy-4-methylcoumarin and 7hydroxycoumarin-4-acetic acid have similar structures to pcoumaric acid, other classic enhancer [14]. 7-hydroxycoumarin-4-…
Number of citations: 6 www.sciencedirect.com
Y Masamoto, Y Murata, K Baba, Y Shimoishi… - Biological and …, 2004 - jstage.jst.go.jp
… , 4-hydroxycoumarin, umbelliferone, 7-methoxycoumarin, 6-hydroxy-4-methylcoumarin, 7-hydroxy-4-methylcoumarin, esculin, esculetin, scopoletin, 7-hydroxycoumarin-4-acetic acid, …
Number of citations: 71 www.jstage.jst.go.jp

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